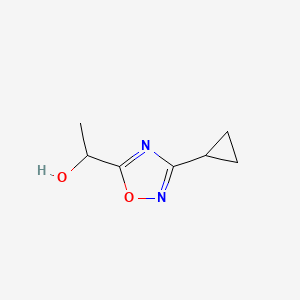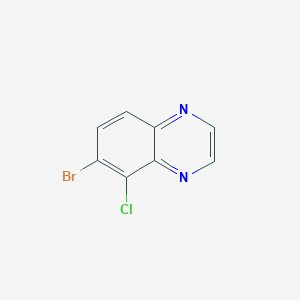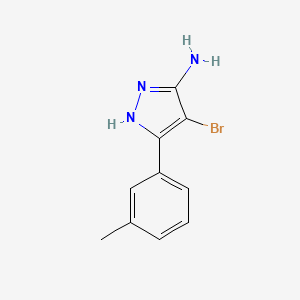
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1342181-55-8 . It has a molecular weight of 154.17 g/mol . The IUPAC name for this compound is 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol .
Molecular Structure Analysis
The molecular formula of “1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol” is C7H10N2O2 . The InChI code for this compound is 1S/C7H10N2O2/c1-4(10)7-8-6(9-11-7)5-2-3-5/h4-5,10H,2-3H2,1H3 .Physical And Chemical Properties Analysis
“1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol” is a liquid at room temperature .Scientific Research Applications
Medicine: Anticancer Properties
Oxadiazole derivatives, including 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol , have been explored for their potential anticancer properties. These compounds can interfere with the proliferation of cancer cells and may induce apoptosis. The unique structure of oxadiazoles allows them to interact with various biological targets, making them promising candidates for the development of new anticancer drugs .
Agriculture: Pesticide Development
In agriculture, oxadiazole compounds are utilized for their pesticidal properties. They can function as herbicides, insecticides, and fungicides. The application of 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol in this field could lead to the development of new, more effective pesticides that help protect crops from pests and diseases .
Material Science: High-Energy Materials
The high positive enthalpy of formation and density of oxadiazole rings make them suitable for the synthesis of high-energy materials. These materials are crucial in various applications, including explosives and propellants. The specific compound could contribute to advancements in the creation of such materials .
Pharmaceutical Chemistry: Drug Design
Oxadiazoles are essential motifs in drug discovery due to their bioisosteric properties. They can mimic the behavior of other functional groups in biological systems, which is valuable in the design of new drugs1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol could be used to create novel drugs with improved efficacy and reduced side effects .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, oxadiazoles can be used as standards or markers in chromatographic studies due to their distinct chemical properties. They can help in the identification and quantification of various substances within a mixture .
Chemical Synthesis: Organic Synthesis Intermediates
The oxadiazole ring is a versatile intermediate in organic synthesis. It can be used to construct complex molecules for various applications, including medicinal chemistry and material science. The compound 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol serves as a building block in the synthesis of more complex structures .
Biochemistry: Enzyme Inhibition
Some oxadiazole derivatives have shown the ability to inhibit enzymes that are crucial for the survival of pathogens. This makes them potential candidates for the development of new antibacterial and antiviral agents. Research into the enzyme inhibitory activity of 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol could lead to breakthroughs in treating infectious diseases .
Environmental Science: Pollution Remediation
Oxadiazoles may also play a role in environmental science, particularly in pollution remediation. Their chemical properties could be harnessed to break down pollutants or to create materials that absorb or neutralize harmful substances in the environment .
Safety and Hazards
properties
IUPAC Name |
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4(10)7-8-6(9-11-7)5-2-3-5/h4-5,10H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGJALLDFFTZIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B1373957.png)



![4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B1373966.png)
![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373967.png)
![2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B1373969.png)



